molecular formula C20H25NS B1219376 Talsupram CAS No. 21489-20-3

Talsupram

Cat. No. B1219376
CAS RN: 21489-20-3
M. Wt: 311.5 g/mol
InChI Key: FKHYYOUFMJBLAF-UHFFFAOYSA-N
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Description

Talsupram is a selective serotonin reuptake inhibitor (SSRI) drug that is used in scientific research. It is a potent and highly selective inhibitor of the serotonin transporter (SERT) and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Analgesic Effects in Neuropathic Pain

Talsupram, a selective noradrenaline inhibitor with a high affinity for the noradrenaline transporter (NET), has shown promising results in the field of pain management, particularly for neuropathic pain. Research indicates that Talsupram exhibits significant anti-hyperalgesic effects in rat models of neuropathic pain, demonstrating its potential as an effective analgesic in this context (Hacisüleyman, Saraç, & Joha, 2021).

Use in Positron Emission Tomography

Talsupram has been utilized in positron emission tomography (PET) studies as a radioligand for the norepinephrine transporter (NET). This application facilitates the investigation of the brain's noradrenergic system in vivo. Although the study highlighted certain limitations in the radioligands' ability to penetrate the CNS adequately for PET imaging, Talsupram's role in such imaging studies is noteworthy (Schou et al., 2005).

Investigation in Depression Models

Talsupram has been investigated in the context of depression, particularly in the "learned helplessness" model of depression in rats. The drug was assessed for its effectiveness when combined with other reuptake inhibitors and anticholinergic compounds. While Talsupram alone was not effective in this model, its use in combination therapies provided insights into the complexity of treating depression (Geoffroy, Scheel-Krüger, & Christensen, 2005).

Behavioral Effects in Animal Models

Talsupram's effects have been observed in various behavioral models in animals, particularly in relation to monoamine reuptake inhibition. Studies have explored its impact on behaviors like climbing and swimming in the rat forced swim test, providing insights into its pharmacological profile and potential therapeutic applications in neuropsychiatric disorders (Kelliher et al., 2003).

properties

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHYYOUFMJBLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25487-28-9 (hydrochloride)
Record name Talsupram [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50864992
Record name 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talsupram

CAS RN

21489-20-3
Record name Talsupram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21489-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talsupram [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talsupram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALSUPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Z73MW6CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
L HACISÜLEYMAN, B Saraç, J Ziad - Turkish Journal of …, 2022 - ncbi.nlm.nih.gov
Objectives: Drugs that inhibit the reuptake of serotonin, norepinephrine, and/or dopamine are widely used for treating depressive disorders and have emerged as effective drugs for …
Number of citations: 1 www.ncbi.nlm.nih.gov
L HACISÜLEYMAN - 2021 - cms.galenos.com.tr
… and a 5-HT1A partial agonist; Talsupram hydrochloride is a selective noradrenaline inhibitor, … each other, it was found that Talsupram hydrochloride was significantly more effective than …
Number of citations: 2 cms.galenos.com.tr
B ŞAHİN, AŞ TAŞKIRAN - CONGRESS BOOK, 2021 - researchgate.net
… Talsupram on cell survival in HT-22 cell line. Methods: Using XTT test, the effect of Talsupram … the addition of Talsupram. After that the different concentrations (7.5, 15, 30 and 60 μM) of …
Number of citations: 2 www.researchgate.net
J McConathy, MJ Owens, CD Kilts, EJ Malveaux… - Nuclear medicine and …, 2004 - Elsevier
… The lead compounds, talopram and talsupram, were of interest because they exhibited … Based on these results, [ 11 C]talopram and [ 11 C]talsupram were prepared and evaluated in …
Number of citations: 40 www.sciencedirect.com
M Schou, J Sovago, VW Pike, B Gulyas… - Molecular Imaging and …, 2006 - Springer
Desipramine (DMI), talopram and talsupram, three of the most potent norepinephrine transporter (NET) inhibitors reported to date, were radiolabeled in high yields and at high specific …
Number of citations: 21 link.springer.com
J Aalto, K Kiianmaa - Alcohol, 1986 - Elsevier
… talsupram group and the consumption of the talsupram-prazosin group again remained between that of the talsupram … The difference between prazosin group and talsupram group was …
Number of citations: 32 www.sciencedirect.com
M Geoffroy, J Scheel-Krüger, AV Christensen - Psychopharmacology, 1990 - Springer
… selective reuptake inhibitors talsupram (noradrenergic), … Talsupram and citalopram were ineffective, whereas scopolamine counteracted the escape failures. Combinations of talsupram, …
Number of citations: 32 link.springer.com
G Garcha, RWJ Smokcum, JD Stephenson… - European journal of …, 1985 - Elsevier
… However, the present study found that of the other drugs studied only two, talsupram and tomoxetine significantly reduced the sensitivity of the noradrenaline-sensitive adenylate …
Number of citations: 48 www.sciencedirect.com
L Falkin, D Varon, M Erez, M Neuman… - Journal of Basic and …, 1993 - degruyter.com
In previous studies we hypothesized that spontaneous termination of ventricular fibrillation (TVF) requires a high cardiac catecholamine level ([CA]) during VF. During VF, sympathetic …
Number of citations: 5 www.degruyter.com
J Aalto, K Kiianmaa - Alcohol and Alcoholism (Oxford, Oxfordshire) …, 1987 - europepmc.org
… The noradrenaline uptake blocking agent, talsupram (5-10 mg/kg/d), however, decreased ethanol intake to the levels seen prior to deprivation. This effect of talsupram could be …
Number of citations: 14 europepmc.org

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